Home > Products > Screening Compounds P11253 > 1-Phenethylpiperidin-4-amine
1-Phenethylpiperidin-4-amine - 51448-56-7

1-Phenethylpiperidin-4-amine

Catalog Number: EVT-344287
CAS Number: 51448-56-7
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-Phenethylpiperidin-4-amine is a compound with the molecular formula C13H20N2 . It has an average mass of 204.311 Da and a monoisotopic mass of 204.162643 Da .

Synthesis Analysis

The synthesis of 4-aminopiperidines, which includes 1-Phenethylpiperidin-4-amine, involves starting from N-substituted 4-piperidone derivatives by reductive amination with appropriate amines using sodium triacetoxyborohydride .

Molecular Structure Analysis

The IUPAC name for 1-Phenethylpiperidin-4-amine is 1-(2-phenylethyl)-4-piperidinylamine . The InChI code for this compound is 1S/C13H20N2/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 .

Physical And Chemical Properties Analysis

1-Phenethylpiperidin-4-amine has a boiling point of 142 C at 0.10 mmHg . It is stored at a temperature of 4C and protected from light . The compound is in liquid form .

  • Compound Description: This compound demonstrated significant growth-inhibiting activity against the fungal strain Yarrowia lipolytica and exhibited promising in vitro antifungal activity against Candida spp. and Aspergillus spp. []. Further investigation suggested its potential to inhibit sterol C14-reductase and sterol C8-isomerase, enzymes vital in the ergosterol biosynthesis pathway of fungi [].

N-dodecyl-1-phenethylpiperidin-4-amine

  • Compound Description: Similar to its structural analog mentioned above, this compound displayed promising in vitro antifungal activity against Candida spp. and Aspergillus spp. []. Studies suggested a potential mechanism of action involving the inhibition of sterol C14-reductase and sterol C8-isomerase within the fungal ergosterol biosynthesis pathway [].
  • Compound Description: This fentanyl derivative, 4-fluorobutyrfentanyl (4-FBF), has been detected in illicit drug markets and implicated in fatal intoxication cases []. Its presence in seized materials and biological samples underscores its emergence as a new psychoactive substance (NPS) of concern [].
  • Compound Description: This group of compounds was synthesized to investigate their binding affinity towards the dopamine D2 receptor (D2DAR) []. The structural variations within this group focused on modifications to the piperazine ring.
  • Compound Description: Similar to the previous group, these compounds were synthesized as probes to map the arylpiperazine binding site of the dopamine D2 receptor (D2DAR) []. Structural modifications were primarily centered around the piperazine ring.
  • Compound Description: This class of compounds emerged as highly potent and selective antagonists for the serotonin 5-HT2A receptor []. They exhibit significantly reduced affinity for adrenergic α1, dopaminergic D2, and particularly 5-HT2C receptors [], making them potentially valuable tools for studying serotonergic systems.
  • Compound Description: This series of compounds, derived from fentanyl, were investigated for their crystal structure variations based on the length of their carboxylic acid chain []. The study aimed to understand how chain length influences their solid-state characteristics and potential implications for their properties.
Source and Classification

1-Phenethylpiperidin-4-amine can be synthesized from commercially available precursors, including piperidine and phenethylamine. It is classified as a piperidine derivative and is often explored in the context of developing new opioid receptor modulators. The compound's structure features a piperidine ring substituted with a phenethyl group at the nitrogen atom, making it a significant candidate in medicinal chemistry focused on pain management and opioid receptor interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-Phenethylpiperidin-4-amine typically involves several key steps:

  1. Starting Material Preparation: The synthesis often begins with the preparation of N-phenethylpiperidin-4-one as an intermediate.
  2. Reduction Reaction: This intermediate can be reduced using lithium aluminum hydride or other reducing agents to yield 1-Phenethylpiperidin-4-amine.
  3. Alternative Synthesis Routes: Other methods may involve the alkylation of piperidine with phenethyl bromide or other alkylating agents under basic conditions, followed by purification processes such as recrystallization or chromatography to isolate the desired product .

These methods have been optimized for yield and purity, with reported yields in various studies ranging from 79% to 89% depending on the specific synthetic route employed.

Molecular Structure Analysis

Structure and Data

The molecular formula of 1-Phenethylpiperidin-4-amine is C13_{13}H17_{17}N, with a molecular weight of approximately 201.28 g/mol. The structure consists of a six-membered piperidine ring with a phenethyl group attached to the nitrogen atom at position four.

Key structural features include:

  • Piperidine Ring: A saturated six-membered ring containing one nitrogen atom.
  • Phenethyl Group: A two-carbon chain (ethylene) attached to a phenyl group, contributing to the compound's lipophilicity.

The compound's three-dimensional conformation can influence its biological activity, particularly its interaction with opioid receptors.

Chemical Reactions Analysis

Reactions and Technical Details

1-Phenethylpiperidin-4-amine participates in various chemical reactions that can modify its structure for further applications:

  • Acylation Reactions: This compound can undergo acylation to form amides, which may enhance its pharmacological properties.
  • N-Alkylation: Further alkylation reactions can introduce different functional groups that alter its receptor affinity and selectivity .

Additionally, it has been involved in studies aimed at synthesizing more complex opioid analogs through multi-step reactions involving various coupling agents and protective group strategies.

Mechanism of Action

Process and Data

The mechanism of action for 1-Phenethylpiperidin-4-amine primarily revolves around its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, it mimics endogenous opioids, leading to analgesic effects through:

  • Agonistic Activity: Activation of mu-opioid receptors results in pain relief and euphoria.
  • Receptor Modulation: It may also exhibit mixed agonist-antagonist properties depending on structural modifications, influencing its therapeutic profile .

Research indicates that modifications to the phenethyl side chain can significantly affect receptor binding affinities and pharmacodynamics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-Phenethylpiperidin-4-amine exhibits several notable physical properties:

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Reported melting points range from 119°C to 120°C depending on purity .

Chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but less soluble in water.

These properties are critical for determining its suitability for pharmaceutical formulations.

Applications

Scientific Uses

The primary applications of 1-Phenethylpiperidin-4-amine lie within medicinal chemistry and pharmacology:

  • Opioid Research: It serves as a precursor for synthesizing various fentanyl analogs used in pain management studies.
  • Pharmacological Studies: Investigated for its potential as an analgesic agent with fewer side effects compared to traditional opioids.

Moreover, ongoing research aims to explore its effects on neurokinin receptors, potentially leading to new therapeutic avenues for pain relief without the risk of addiction associated with conventional opioids .

Introduction to 1-Phenethylpiperidin-4-amine in Medicinal Chemistry

Historical Development and Discovery as a Synthetic Opioid Intermediate

The emergence of 1-phenethylpiperidin-4-amine is inextricably linked to Paul Janssen's pioneering work in the 1950–1960s exploring modifications of meperidine (pethidine). Janssen systematically investigated structural variations of the phenylpiperidine scaffold, leading to the synthesis of fentanyl in 1959. The three-step synthetic route established the critical role of 1-phenethylpiperidin-4-amine derivatives:

  • N-alkylation of piperidin-4-one with 2-phenethyl bromide yielded N-phenethylpiperidin-4-one (NPP)
  • Reductive amination with aniline produced 4-anilino-N-phenethylpiperidine (ANPP)
  • Acylation of ANPP with propionic anhydride or propionyl chloride yielded fentanyl [4] [5]

This intermediate (ANPP) was identified as the pharmacologically inactive precursor requiring N-acylation for μ-opioid receptor (MOR) activity. Synthetic optimization demonstrated that replacing the benzyl group in earlier compounds with phenethyl dramatically enhanced MOR binding, establishing the 1-phenethyl configuration as a critical pharmacophoric element. The discovery that ANPP could be transformed into ultra-potent analgesics like carfentanil (10,000× morphine potency) and lofentanil cemented its status as a strategic intermediate in opioid design [4] [8].

Table 1: Key 4-Anilidopiperidine Opioids Derived from 1-Phenethylpiperidin-4-amine

CompoundR1 (Phenethyl Modification)R2 (Aniline Modification)Relative Potency (vs. Morphine)
FentanylUnmodifiedUnmodified50-100×
SufentanilThienyl ethylMethoxymethyl500-1000×
AlfentanilUnmodifiedEthoxycarbonyltetrazolyl15-30×
CarfentanilUnmodifiedβ-Carbomethoxyfuran10,000×
RemifentanilEster-linked propanoateUnmodified200-300× (ultra-short acting)

Role in the Rational Design of Bivalent and Multitarget Ligands

The chemical plasticity of 1-phenethylpiperidin-4-amine enables its transformation into multifunctional analgesics targeting multiple pain pathways simultaneously. By appending pharmacophores targeting non-opioid receptors/enzymes to this core scaffold, researchers aim to enhance analgesic efficacy while mitigating MOR-associated adverse effects:

Bivalent Ligand Strategies

  • Opioid-I2 imidazoline binding site (I2-IBS) hybrids: Early work coupled the fentanyl scaffold (retaining 1-phenethylpiperidin-4-amine core) with idazoxan-derived I2-IBS pharmacophores via polymethylene spacers. These compounds exhibited dual MOR agonism/I2-IBS modulation, potentially useful for neuropathic pain [2].
  • Opioid-Cannabinoid conjugates: Linking the 4-aniline nitrogen to CB1-targeting fragments (e.g., via amide bonds) produced ligands with balanced MOR/CB1 affinity. This approach leverages endogenous crosstalk between opioid and endocannabinoid systems [2].
  • Opioid-Neurokinin 1 (NK1) antagonists: Incorporation of aprepitant-like motifs targets substance P signaling. Example: Compounds with MOR affinity (Ki ≈ 1 nM) and NK1 antagonism (IC50 ≈ 20 nM) demonstrated improved efficacy in inflammatory pain models versus single-target agents [2] [4].

Structural Design Considerations

  • Attachment points: Modifications occur primarily at:
  • Piperidine nitrogen (N1): Alkyl/aryl extensions for heterodimer targeting
  • Aniline nitrogen (N4): Acyl group replacement with bioisosteric fragments (e.g., tetrazoles, sulfonamides)
  • Phenethyl aromatic ring: Halogenation or heterocycle substitution to modulate lipophilicity
  • Linker optimization: Spacer length (4-12 atoms) and rigidity critically influence dual pharmacophore engagement. Ethylene glycol and peptidic chains provide flexibility; piperazine rings introduce conformational restraint [2] [6].

Table 2: Structural Modifications of 1-Phenethylpiperidin-4-amine for Multitarget Ligands

Target CombinationCore Modification SiteSecondary PharmacophoreBiological Rationale
MOR/I2-IBSN1-phenethyl extensionImidazoline (e.g., idazoxan)Attenuate opioid tolerance
MOR/CB1N4-acyl replacementCannabimimetic (e.g., anandamide analog)Synergistic analgesia
MOR/NK1C4-aniline substitutionNK1 antagonist (e.g., aprepitant fragment)Block substance P hyperalgesia
MOR/σ1RPhenethyl ring substitutionσ1 antagonist (e.g., rimcazole derivative)Modulate NMDA-mediated pain

Significance in the Context of Opioid Receptor Pharmacology and Analgesic Research

Molecular Interactions with Opioid Receptors

The protonated amine of the piperidine ring in 1-phenethylpiperidin-4-amine derivatives forms a critical salt bridge with Asp147³.⁴⁹ in MOR's transmembrane binding pocket. Molecular docking and dynamics simulations reveal additional key interactions:

  • Phenethyl aromatic ring: π-π stacking with His297⁶.⁵²
  • N-phenethyl group: Hydrophobic interactions with Ile296⁶.⁵¹, Val300⁶.⁵⁴, and Trp318⁷.³⁵
  • Aniline moiety: Positioned near extracellular loop 2, influencing efficacy signaling [3] [6]

Comparative modeling shows that fentanyl analogs adopt distinct binding poses versus morphine. While morphine's phenolic hydroxyl hydrogen-bonds with TM6 residues, 4-anilidopiperidines primarily engage TM3 and TM7 via their protonated piperidine and lipophilic substituents. This explains their higher potency and reduced susceptibility to naloxone reversal [3] [6].

Metabolic Considerations

As a metabolic precursor to active opioids, 1-phenethylpiperidin-4-amine derivatives undergo cytochrome P450-mediated transformations:

  • N-dealkylation: Removal of the phenethyl group generates nor-metabolites (e.g., norfentanyl from fentanyl) with drastically reduced MOR affinity (IC50 > 10,000 nM vs. 1-5 nM for parent) [5] [8]
  • Hydroxylation: Aliphatic (piperidine C3) or aromatic (phenethyl/phenyl rings) oxidation creates metabolites with variable activity. 4'-OH-fentanyl retains moderate MOR affinity (IC50 ≈ 150 nM)
  • Conjugation: Glucuronidation of hydroxylated metabolites enhances excretion [8]

Pharmacological Profiling

Structure-Activity Relationship (SAR) studies demonstrate that modifications to the 1-phenethylpiperidin-4-amine core profoundly influence efficacy, selectivity, and kinetics:

  • N1 modifications:
  • Removal of phenethyl: >1000× reduction in MOR affinity
  • α-methylation: Increased potency (e.g., α-methylfentanyl)
  • β-hydroxylation: Reduced CNS penetration
  • N4 modifications:
  • Propionyl (fentanyl): Optimal chain length
  • Methoxyacetyl (alfentanil): Faster onset
  • Ester-containing (remifentanil): Rapid esterase hydrolysis
  • Ring substitutions:
  • Aniline 4-fluoro (ocfentanil): Enhanced MOR selectivity
  • Thienyl replacement (sufentanil): Increased potency [3] [4] [6]

Properties

CAS Number

51448-56-7

Product Name

1-Phenethylpiperidin-4-amine

IUPAC Name

1-(2-phenylethyl)piperidin-4-amine

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C13H20N2/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2

InChI Key

BCEKLYJIVXGPLQ-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)CCC2=CC=CC=C2

Canonical SMILES

C1CN(CCC1N)CCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.